molecular formula C9H8N2O3 B1383687 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one CAS No. 1374423-01-4

1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B1383687
CAS No.: 1374423-01-4
M. Wt: 192.17 g/mol
InChI Key: RWDCBOPMGNVVOV-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound is characterized by its unique structure, which includes a nitro group at the sixth position and a methyl group at the first position on the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to introduce the nitro and methyl groups onto the indole ring. For instance, the Fischer indole synthesis is a widely used method for constructing indole derivatives. In this method, hydrazones are heated with acids to form indoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are activated by the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-6-nitro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8-5-7(11(13)14)3-2-6(8)4-9(10)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBOPMGNVVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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